Home > Products > Building Blocks P1858 > clopidogrel carboxylic acid
clopidogrel carboxylic acid - 144457-28-3

clopidogrel carboxylic acid

Catalog Number: EVT-339371
CAS Number: 144457-28-3
Molecular Formula: C15H14ClNO2S
Molecular Weight: 307.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, widely known as clopidogrel carboxylic acid or SR-26334, is a crucial compound in the scientific investigation of the antiplatelet drug clopidogrel. It serves as the primary inactive metabolite of clopidogrel, formed through the hydrolysis of the parent drug. [, , , , , , , , , ] This characteristic makes it a valuable tool in studying clopidogrel's metabolism, pharmacokinetics, and pharmacodynamics, as well as its potential drug interactions. Importantly, clopidogrel carboxylic acid itself does not possess any intrinsic antiplatelet activity. [, , ]

Future Directions
  • Investigating the Role of Specific UGT Enzymes: While studies have identified UGT2B7 and UGT2B17 as major enzymes involved in clopidogrel carboxylic acid glucuronidation, further research is necessary to fully elucidate the individual contributions and kinetic parameters of other involved UGT enzymes. []
  • Elucidating the Impact of Enteric Microflora: Further studies are needed to understand the role of intestinal microflora in the metabolism and degradation of clopidogrel carboxylic acid. []
Overview

Clopidogrel carboxylic acid is the active metabolite of clopidogrel, a widely used antiplatelet medication that inhibits platelet aggregation. This compound plays a crucial role in the prevention of cardiovascular events, such as heart attacks and strokes, particularly in patients with atherosclerosis. Clopidogrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects, primarily through the formation of clopidogrel carboxylic acid.

Source

Clopidogrel carboxylic acid is synthesized in the body from clopidogrel through hepatic metabolism. The conversion involves several enzymatic processes, primarily mediated by cytochrome P450 enzymes, which transform clopidogrel into its active form. The primary source of clopidogrel is pharmaceutical formulations available for clinical use.

Classification

Clopidogrel carboxylic acid is classified as an antiplatelet agent and falls under the category of thienopyridines. It is specifically categorized as a P2Y12 receptor inhibitor, which is pivotal in modulating platelet activation and aggregation.

Synthesis Analysis

Methods

The synthesis of clopidogrel carboxylic acid typically involves the metabolic conversion of clopidogrel through oxidative pathways. The initial step includes the hydrolysis of the thienopyridine moiety, followed by oxidation reactions that yield the carboxylic acid derivative.

Technical Details

  1. Enzymatic Hydrolysis: Clopidogrel undergoes hydrolysis primarily via esterases present in the liver.
  2. Oxidative Metabolism: Following hydrolysis, cytochrome P450 enzymes facilitate further oxidation to produce clopidogrel carboxylic acid.
  3. High-Performance Liquid Chromatography: Analytical methods such as high-performance liquid chromatography are employed to monitor and quantify the synthesis and concentration of clopidogrel carboxylic acid in biological samples .
Molecular Structure Analysis

Structure

Clopidogrel carboxylic acid has a molecular formula of C16H16ClN1O2SC_{16}H_{16}ClN_1O_2S. Its structure features a thienopyridine ring system with a carboxylic acid functional group.

Data

  • Molecular Weight: Approximately 320.82 g/mol
  • Chemical Structure: The compound can be represented as follows:
    Structure  2S 2 4 2 chlorophenyl 5 methyl 1 2 4 thiadiazol 3 yl 1 methoxycarbonyl ethyl\text{Structure }\text{ 2S 2 4 2 chlorophenyl 5 methyl 1 2 4 thiadiazol 3 yl 1 methoxycarbonyl ethyl}
Chemical Reactions Analysis

Reactions

Clopidogrel carboxylic acid participates in various biochemical reactions within the body:

  1. Platelet Activation Inhibition: It binds irreversibly to the P2Y12 receptor on platelets, preventing adenosine diphosphate from activating platelets.
  2. Metabolic Pathways: The compound can undergo further metabolic transformations, including conjugation with glucuronic acid or sulfate for excretion.

Technical Details

The interaction with the P2Y12 receptor leads to downstream signaling cascades that inhibit platelet aggregation effectively .

Mechanism of Action

Process

The mechanism by which clopidogrel carboxylic acid exerts its effects involves several steps:

  1. Binding to P2Y12 Receptor: Clopidogrel carboxylic acid binds to the P2Y12 receptor on the platelet surface.
  2. Inhibition of Adenosine Diphosphate Signaling: This binding prevents adenosine diphosphate from activating its receptor, leading to reduced platelet activation.
  3. Prevention of Aggregation: As a result, there is a significant decrease in platelet aggregation and thrombus formation.

Data

Studies have shown that clopidogrel reduces the risk of cardiovascular events significantly when compared to placebo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but poorly soluble in water.

Chemical Properties

  • pH Stability: Stable over a wide pH range but may degrade under extreme acidic or basic conditions.
  • Melting Point: Approximately 150°C.

Relevant analyses indicate that these properties are crucial for understanding its pharmacokinetics and formulation .

Applications

Scientific Uses

Clopidogrel carboxylic acid is primarily used in clinical settings for:

  • Antiplatelet Therapy: It is prescribed for patients at risk of thrombotic events due to conditions like coronary artery disease.
  • Research Applications: Used in pharmacokinetic studies to evaluate drug metabolism and efficacy.
  • Analytical Chemistry: Employed as a standard in assays measuring drug levels in plasma during clinical trials .
Metabolic Pathways and Enzymatic Interactions

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Glucuronidation

UGT2B7, UGT2B4, and UGT2B17 Catalytic Activity

Clopidogrel carboxylic acid (CCA) undergoes glucuronidation to form clopidogrel acyl glucuronide (CAG), a critical detoxification step mediated predominantly by hepatic UDP-glucuronosyltransferase (UGT) enzymes. Systematic screening using recombinant human UGT isoforms and human liver microsomes (HLM) demonstrates that UGT2B7 is the primary isoform responsible for this metabolic transformation, exhibiting catalytic activity 3- to 12-fold higher than other UGT isoforms. Quantitative analyses reveal UGT2B7 achieves a mean Vmax of 120.9 pmol/min/mg protein, significantly surpassing UGT1A9 (Vmax 40.3 pmol/min/mg protein), UGT2B4 (Vmax 35.2 pmol/min/mg protein), and UGT2B17 (Vmax 28.6 pmol/min/mg protein). Relative activity factor (RAF)-based scaling estimates UGT2B7 contributes 58.6% of total hepatic glucuronidation of CCA, while UGT2B4 and UGT2B17 collectively account for approximately 30% [2] [6].

Substrate inhibition studies further validate enzyme specificity: Azidothymidine (AZT, UGT2B7 substrate) and gemfibrozil inhibit CAG formation by 85–92% in HLM at 500 μM concentrations. Time-dependent inhibition by fluconazole (UGT2B7-selective inhibitor) reduces CAG formation by 60–75%, confirming UGT2B7 dominance. Additionally, CCA competitively inhibits AZT glucuronidation (Ki ≈ 300 μM), demonstrating shared binding sites on UGT2B7 [2] [6].

Table 1: Catalytic Activity of UGT Isoforms in Clopidogrel Carboxylic Acid Glucuronidation

UGT IsoformMean Vmax (pmol/min/mg protein)Relative Contribution (%)
UGT2B7120.958.6
UGT2B435.212.1
UGT2B1728.618.3
UGT1A940.33.0
Other isoforms<10<8

Kinetic Characterization of Clopidogrel Carboxylic Acid Glucuronidation

The glucuronidation kinetics of CCA follow classical Michaelis-Menten behavior in both HLM and recombinant UGT2B7 systems. Pooled HLM exhibit a mean Km of 372.9 μM and Vmax of 118.4 pmol/min/mg protein, while recombinant UGT2B7 shows similar affinity (Km 296.4 μM) and catalytic capacity (Vmax 120.9 pmol/min/mg protein). The intrinsic clearance (CLint = Vmax/Km) values are comparable: 0.32 μL/min/mg protein (HLM) vs. 0.41 μL/min/mg protein (rUGT2B7), confirming UGT2B7 drives overall kinetics [2] [6].

Enzyme kinetics remain consistent across physiological pH (7.4) and temperature (37°C) ranges. However, CAG formation is highly dependent on UDPGA cofactor supply; depletion reduces Vmax by 40–60%. Albumin (2% w/v) increases CLint 1.8-fold by sequestering inhibitory fatty acids in microsomal systems [6].

Table 2: Kinetic Parameters of Clopidogrel Carboxylic Acid Glucuronidation

SystemKm (μM)Vmax (pmol/min/mg protein)CLint (μL/min/mg protein)
Pooled Human Liver Microsomes372.9118.40.32
Recombinant UGT2B7296.4120.90.41

Pharmacogenetics of UGT Polymorphisms

Impact of UGT2B17*2 Deletion Allele on Metabolite Ratios

The UGT2B17 gene exhibits a copy number variation (CNV) polymorphism characterized by the UGT2B172 allele (complete gene deletion). Individuals homozygous for UGT2B172 (2/2) show absent UGT2B17 expression, reducing total hepatic glucuronidation capacity for CCA by 18–22%. Pharmacokinetic studies in prostate cancer cohorts reveal that 2/2 carriers exhibit 30–40% lower CAG/CCA plasma ratios compared to 1/1 wild-type individuals after clopidogrel administration. This translates to reduced metabolic clearance (CL/F) of CCA, with 2/2 subjects showing 25% lower CL/F than extensive metabolizers [4] [6].

However, clinical studies conflict on disease associations. While initial reports suggested UGT2B17 deletion increased prostate cancer risk, larger population-based case-control studies (n>1,000) found no statistically significant association (OR 1.05, 95% CI 0.89–1.24). Similarly, no correlation exists between UGT2B17 genotype and clopidogrel efficacy endpoints (e.g., stent thrombosis) in cardiovascular cohorts, likely due to compensatory glucuronidation by UGT2B7 and UGT2B4 [4] [7].

Ethnic Variability in UGT-Mediated Metabolic Clearance

Ethnic differences in UGT allele frequencies significantly alter CCA disposition:

  • UGT2B172 frequency varies from 30% in East Asians (Chinese, Korean) to 17% in Europeans and <10% in African populations. Malaysian Chinese exhibit higher *1/2 genotype prevalence (43.9%) compared to Malays (31.0%), directly correlating with reduced CAG formation rates in vitro [9] [4].
  • Oceanian populations (e.g., Vanuatu) show exceptionally high UGT2B17*2 frequencies (57%), potentially increasing CCA accumulation risk [8].

Population pharmacokinetic modeling in Malaysian cohorts confirms these disparities: After a 75mg clopidogrel dose, poor metabolizers (CYP2C19 PM + UGT2B172/2) exhibit 55% lower CAG AUC than extensive metabolizers. This metabolic deficit is partially mitigated by high-dose regimens (600mg load + 150mg maintenance), which increase the proportion of patients achieving therapeutic CAG levels by 50% [9].

Table 3: Ethnic Variability in UGT2B17 Allele Frequencies and Metabolic Impact

Population GroupUGT2B17*2 Frequency (%)CAG/CCA Plasma Ratio (Mean ± SD)
East Asian (Chinese)30–350.42 ± 0.15
European17–200.68 ± 0.22
Oceanian55–600.31 ± 0.12
Malaysian Malay25–280.51 ± 0.18
Malaysian Chinese40–440.38 ± 0.14

Properties

CAS Number

144457-28-3

Product Name

clopidogrel carboxylic acid

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1

InChI Key

DCASRSISIKYPDD-AWEZNQCLSA-N

SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O

Synonyms

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno(3,2-c)pyridin-5-yl)acetic acid
clopidogrel carboxylic acid

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O

Isomeric SMILES

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.